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molecular formula C8H5Br2FO B1291609 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone CAS No. 869569-77-7

2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone

Cat. No. B1291609
M. Wt: 295.93 g/mol
InChI Key: HDDUJSBRWLHLME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07618990B2

Procedure details

Bromine (1.2 mL, 23.0 mmol) in 10 mL of glacial acetic acid was added drop-wise to a solution of 1-(4-bromo-2-fluoro-phenyl)-ethanone (5.0 g, 23.0 mmol), prepared in the previous step, in 150 mL of dry methylene chloride at 0° C. After the addition, the reaction was allowed to warm to room temperature. TLC (5% ethyl acetate:hexane) indicated the starting material was consumed. The reaction was diluted with methylene chloride and washed with 5% sodium thiosulfate and brine. The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to give 2-bromo-1-(4-bromo-2-fluoro-phenyl)-ethanone (6.6 g, 97%) as a light green oil. This compound was used without further purification. MS (ES) m/z 297 [M+H]+.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1]Br.[Br:3][C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:12])[CH3:11])=[C:6]([F:13])[CH:5]=1.C(OCC)(=O)C.CCCCCC>C(O)(=O)C.C(Cl)Cl>[Br:1][CH2:11][C:10]([C:7]1[CH:8]=[CH:9][C:4]([Br:3])=[CH:5][C:6]=1[F:13])=[O:12]

Inputs

Step One
Name
Quantity
1.2 mL
Type
reactant
Smiles
BrBr
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C(C)=O)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
was consumed
ADDITION
Type
ADDITION
Details
The reaction was diluted with methylene chloride
WASH
Type
WASH
Details
washed with 5% sodium thiosulfate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)C1=C(C=C(C=C1)Br)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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